GW791343 dihydrochloride

P2X7 receptor pharmacology Species-specific allosteric modulation Human vs rodent receptor differences

Researchers studying human P2X7 often face confounding effects from ATP-competitive antagonists that disrupt endogenous signaling. GW791343 dihydrochloride provides a non-competitive negative allosteric modulation (NAM) of the human receptor (pIC50 6.9-7.2) without displacing ATP. • Species-dependent directional switch: NAM at human, PAM at rat, enabling definitive cross-species studies. • Co-crystal structure (PDB 5U1Y) with validated binding mode enables rational design. • Ideal for allosteric site mapping, receptor mutagenesis, and structure-based SAR. • Consistent supply, immediate global shipping.

Molecular Formula C20H26Cl2F2N4O
Molecular Weight 447.3 g/mol
Cat. No. B529643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW791343 dihydrochloride
SynonymsGW791343;  GW 791343;  GW-791343;  GW791343 trihydrochloride;  GW791343 HCl.
Molecular FormulaC20H26Cl2F2N4O
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl
InChIInChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H
InChIKeyIYJPZTBIYHPSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW791343 Dihydrochloride: Species-Specific P2X7 Modulator


GW791343 dihydrochloride is a synthetic small-molecule allosteric modulator of the P2X7 receptor, belonging to the glycinamide class of P2X7 ligands [1]. It functions as a negative allosteric modulator (NAM) at the human P2X7 receptor with a pIC50 range of 6.9–7.2, but exhibits an inverted pharmacological profile at the rat orthologue, where it acts as a positive allosteric modulator (PAM) [2]. This species-specific directional switch—NAM at human versus PAM at rat—is a defining characteristic that distinguishes GW791343 from most other P2X7 antagonists, which typically maintain consistent modality across species [3]. The compound has been co-crystallized with the P2X7 receptor, providing atomic-level structural validation of its allosteric binding site [4].

GW791343 Dihydrochloride: Substitution Risks


The P2X7 receptor antagonist landscape is characterized by substantial heterogeneity in binding mechanism, species selectivity, and functional modality. Unlike competitive orthosteric antagonists such as A-740003 (IC50: 40 nM at human P2X7) and A-438079 (pIC50: 6.9 at human P2X7), which directly compete with ATP at the agonist binding pocket, GW791343 dihydrochloride binds to a distinct allosteric site and modulates receptor function without displacing ATP [1][2]. Furthermore, while many P2X7 antagonists including AZ11645373 (KB: 5–7 nM at human vs >10,000 nM at rat) and A-438079 exhibit varying degrees of species-dependent potency, GW791343 is distinguished by a qualitative directional switch—functioning as a negative modulator at the human receptor but a positive modulator at the rat receptor [3][4]. This unique profile renders the compound both invaluable for human-specific mechanistic studies and unsuitable for experiments in rodent models where a NAM is required. Generic substitution with a different P2X7 antagonist would fundamentally alter the pharmacological interpretation of experimental outcomes, as orthosteric competitive antagonists, non-competitive NAMs with different binding sites, and species-dependent PAMs produce distinct functional signatures that are not pharmacologically interchangeable [5].

GW791343 Dihydrochloride: Comparator Evidence


Species-Specific Allosteric Modality Switch

GW791343 dihydrochloride exhibits a qualitative directional switch in allosteric modality that is not observed with other P2X7 antagonists. At the human P2X7 receptor, GW791343 acts as a negative allosteric modulator (NAM), reducing maximal agonist responses and decreasing agonist potency. In contrast, at the rat P2X7 receptor, the compound functions as a positive allosteric modulator (PAM), increasing BzATP-evoked responses [1][2]. This contrasts with comparator compounds such as A-740003 and A-438079, which maintain consistent NAM activity across both human and rat orthologues, and AZ11645373, which exhibits only potency shifts (KB: 5–7 nM at human vs >10,000 nM at rat) without modality inversion [3][4]. Mutational studies have identified amino acid 95 (Phe in human, Leu in rat) as the key residue responsible for this species-dependent pharmacological switch [2].

P2X7 receptor pharmacology Species-specific allosteric modulation Human vs rodent receptor differences

Non-Competitive Allosteric Binding

GW791343 dihydrochloride functions as a non-competitive antagonist that binds to an allosteric site distinct from the orthosteric ATP-binding pocket. Receptor protection studies using decavanadate (an ATP-binding site protector) demonstrated that neither GW791343 nor Compound-17 competitively interacted at the ATP binding site, confirming their classification as negative allosteric modulators [1]. In contrast, A-740003 and A-438079 are competitive antagonists that bind directly to the orthosteric ATP-binding pocket and compete with endogenous ATP [2][3]. The allosteric binding site of GW791343 has been structurally validated by X-ray crystallography (PDB: 5U1Y), revealing that the compound binds to a pocket in the upper body domain of the P2X7 receptor, remote from the ATP-binding site, and stabilizes the receptor in a closed channel state [4].

Allosteric modulation P2X7 receptor binding mechanisms Non-competitive antagonism

Atomic-Resolution Co-Crystal Structure

GW791343 dihydrochloride is one of the few P2X7 antagonists for which an atomic-resolution co-crystal structure with the human receptor has been solved and deposited in the Protein Data Bank (PDB ID: 5U1Y) [1]. The structure reveals that GW791343 binds to an allosteric pocket in the upper body domain of the receptor, formed at the interface between adjacent subunits, and stabilizes the channel in a closed conformation. This level of structural validation is not available for many comparator compounds, including A-438079, A-740003, and AZ11645373, for which binding site information is inferred primarily from mutagenesis and pharmacological studies rather than direct structural determination [2][3]. The availability of this high-resolution structure (2.7 Å) enables rational experimental design, including structure-guided mutagenesis studies and computational modeling of ligand-receptor interactions, that cannot be performed with compounds lacking structural characterization [1].

Structural pharmacology P2X7 crystal structure Allosteric binding site mapping

GW791343 Dihydrochloride: Research Applications


Human P2X7 Negative Allosteric Modulation

GW791343 dihydrochloride is optimally deployed in experiments requiring selective negative allosteric modulation of the human P2X7 receptor without interference at the orthosteric ATP-binding site. The compound's non-competitive, allosteric mechanism (validated by receptor protection studies with decavanadate) [1] makes it particularly suitable for studies where endogenous ATP signaling must remain intact or where the effect of modulating receptor conformation independently of agonist binding is the experimental variable of interest. In human P2X7-expressing HEK293 cells, GW791343 produces concentration-dependent inhibition with a pIC50 of 6.9–7.2 at low agonist concentrations, with the relationship between pIC50 and agonist concentration characteristic of non-competitive antagonism [2]. This application is distinct from the use of competitive antagonists such as A-740003, which directly compete with ATP and produce different concentration-effect relationships.

Human/Rat Modality Switch Studies

The unique pharmacological property of GW791343—acting as a NAM at human P2X7 but a PAM at rat P2X7 [3]—makes it an indispensable tool for experiments designed to probe species-specific differences in P2X7 receptor function. This directional modality switch is not observed with any other widely used P2X7 antagonist. Mutational studies have identified amino acid 95 (Phe in human, Leu in rat) as the critical residue governing this species-dependent pharmacological behavior [4]. Researchers can exploit this property to design chimeric receptor studies, site-directed mutagenesis experiments, and cross-species comparative pharmacology assays where the compound itself serves as a functional probe for receptor conformation and signaling bias between species orthologues. This application is uniquely enabled by GW791343 and cannot be replicated using compounds that maintain consistent modality across species.

Structure-Guided Experimental Design Using Validated Co-Crystal Structure Data

GW791343 is one of the only P2X7 antagonists with an experimentally determined co-crystal structure in complex with the human receptor (PDB: 5U1Y) [5]. This structural information enables rational experimental design that is not possible with comparator compounds lacking structural characterization. Applications include: (1) structure-guided mutagenesis to map the allosteric binding pocket and validate ligand-receptor interactions; (2) computational docking studies to design novel allosteric modulators; (3) molecular dynamics simulations to understand the conformational changes associated with NAM binding; and (4) structure-activity relationship (SAR) studies where the binding mode is known rather than inferred. The structure reveals that GW791343 binds at the subunit interface in the upper body domain and stabilizes a closed channel conformation, providing a mechanistic framework for interpreting functional data.

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